molecular formula C20H20ClFN4O B5232946 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine

1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine

Cat. No. B5232946
M. Wt: 386.8 g/mol
InChI Key: ZKSDJGBWCPJDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It also modulates the activity of glutamate and GABA receptors, which are involved in the regulation of mood, cognition, and pain perception.
Biochemical and Physiological Effects
In preclinical studies, 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine has been shown to increase the levels of dopamine and serotonin in the brain, which are known to play a crucial role in regulating mood, cognition, and behavior. It also reduces the activity of glutamate and GABA receptors, which are involved in the regulation of pain perception. The compound has also been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine is its diverse biological activities, which make it a potential candidate for the treatment of various diseases. The compound has also shown good bioavailability and metabolic stability, which are important factors for drug development. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may affect its pharmacokinetic properties.

Future Directions

The potential therapeutic applications of 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine are vast, and there are several future directions for research in this area. Some of the future directions include:
1. Investigation of the compound's efficacy in the treatment of schizophrenia, depression, and anxiety disorders in clinical trials.
2. Development of novel formulations to improve the solubility and bioavailability of the compound.
3. Investigation of the compound's mechanism of action at the molecular level to identify new drug targets.
4. Exploration of the compound's potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
5. Investigation of the compound's safety and toxicity profile in preclinical studies to ensure its suitability for clinical use.
Conclusion
1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine is a promising compound that has shown diverse biological activities in preclinical studies. Its potential therapeutic applications in various diseases make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and explore its potential in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine involves the reaction of 2-chlorobenzyl chloride with 3-amino-1,2,4-oxadiazole in the presence of a base to form 3-(2-chlorobenzyl)-1,2,4-oxadiazole. This intermediate is then reacted with 1-(2-fluorophenyl)piperazine in the presence of a coupling agent to obtain the final product. The synthesis method has been optimized to yield a high purity product with good yield.

Scientific Research Applications

1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent antipsychotic, antidepressant, anxiolytic, and analgesic activities in preclinical studies. The compound has also shown promising results in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN4O/c21-16-6-2-1-5-15(16)13-19-23-20(27-24-19)14-25-9-11-26(12-10-25)18-8-4-3-7-17(18)22/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSDJGBWCPJDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=NO2)CC3=CC=CC=C3Cl)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-(2-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.